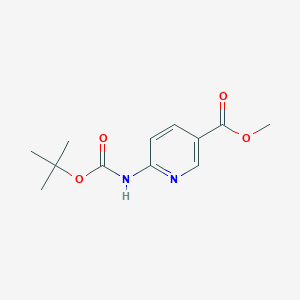

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-5-8(7-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMRKCRGUHPQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377349 | |

| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144186-11-8 | |

| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. The CAS Number for this compound is 144186-11-8 .[1]

Introduction: Strategic Importance in Synthesis

This compound is a pyridine-based organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a methyl nicotinate core with a Boc-protected amino group at the 6-position, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules.[2][3]

The tert-butoxycarbonyl (Boc) protecting group is crucial; it temporarily masks the reactive amino group, preventing unwanted side reactions and allowing for selective chemical modifications at other positions on the pyridine ring or the methyl ester.[2] This strategic protection is fundamental in multi-step syntheses, ensuring high yields and purity of the final target compounds. This guide will delve into the synthesis, properties, and applications of this versatile molecule, providing the causal relationships behind the methodologies.

Synthesis Pathway: A Tale of Two Reactions

The synthesis of this compound is a logical and efficient two-step process. It begins with the formation of its immediate precursor, Methyl 6-aminonicotinate, followed by the introduction of the Boc protecting group.

Step 1: Esterification of 6-Aminonicotinic Acid

The foundational step is a classic Fischer esterification of 6-aminonicotinic acid. This acid-catalyzed reaction with methanol efficiently converts the carboxylic acid to its corresponding methyl ester.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid, such as sulfuric acid or hydrogen chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

-

Methanol as Reagent and Solvent: Using methanol in excess serves as both the nucleophile and the reaction solvent, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate.

Experimental Protocol: Synthesis of Methyl 6-aminonicotinate [4]

-

Suspend 6-aminonicotinic acid in methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid or introduce gaseous hydrogen chloride.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid with a suitable base, such as sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.

Step 2: Boc Protection of Methyl 6-aminonicotinate

With the methyl ester in place, the next step is the protection of the primary amino group using di-tert-butyl dicarbonate (Boc)₂O. This is a standard and highly effective method for introducing the Boc group.

Causality of Experimental Choices:

-

(Boc)₂O as the Reagent: Di-tert-butyl dicarbonate is the preferred reagent for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and carbon dioxide).

-

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often used to scavenge the acidic proton released during the reaction, driving the reaction to completion.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without interfering with the reaction.

Experimental Protocol: Synthesis of this compound

-

Dissolve Methyl 6-aminonicotinate in an appropriate anhydrous solvent (e.g., DCM) in a reaction vessel.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC.

-

Once the starting material is consumed, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram:

Caption: A two-step synthesis of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 144186-11-8 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not readily available in public sources | |

| Boiling Point | Not readily available in public sources | |

| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, and Methanol | Inferred from synthesis protocols |

Spectroscopic Data Interpretation: While comprehensive, publicly available spectral data for this specific compound is limited, the expected spectroscopic characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, a singlet for the methyl ester protons, a singlet for the nine equivalent protons of the tert-butyl group, and a signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the methyl carbon of the ester, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretching of the ester and carbamate (around 1700-1750 cm⁻¹), and C-O stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a versatile building block in the synthesis of pharmaceutical agents. The Boc-protected amino group allows for precise control over the synthetic route, enabling the introduction of various functionalities at other positions of the molecule.

Its precursor, Methyl 6-aminonicotinate, has been utilized in the development of:

-

Histone Deacetylase 3 (HDAC3) Selective Inhibitors: These are being investigated for their potential in targeting breast cancer stem cells.[4]

-

Glucokinase Activators: These compounds represent a potential therapeutic approach for the treatment of diabetes.[4]

By extension, this compound is a crucial intermediate in the synthesis of more complex analogs of these and other biologically active molecules. The ability to selectively deprotect the amino group at a later stage in the synthesis is a key advantage.

Logical Relationship Diagram:

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related nicotinic acid derivatives. It should be handled with the standard care afforded to laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a strategically important molecule in the field of organic synthesis, particularly for drug discovery and development. Its synthesis is straightforward, and its physicochemical properties make it a reliable intermediate. The presence of the Boc protecting group is the key to its utility, allowing for controlled and selective reactions in the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the principles of chemical reactivity and synthetic strategy, to empower researchers in their scientific endeavors.

References

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

MySkinRecipes. 6-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. Retrieved from [Link]

-

PrepChem.com. Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]

-

PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

-

Eureka | Patsnap. Synthesis method of 6-methyl nicotine. Retrieved from [Link]

-

Macsen Labs. Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. Retrieved from [Link]

-

Wikipedia. Methyl nicotinate. Retrieved from [Link]

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

Sources

- 1. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate molecular weight

<-48> ## A Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document details the compound's core properties, validated synthesis and purification protocols, and its critical applications, grounding all claims in verifiable scientific literature.

Section 1: Compound Profile and Physicochemical Properties

This compound is a derivative of nicotinic acid, featuring a methyl ester at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 6-position of the pyridine ring. The Boc protecting group is crucial, enabling selective chemical modifications at other positions of the molecule by preventing the amine from undergoing unwanted reactions.[1] This strategic protection is fundamental to its utility in multi-step organic synthesis.[1]

The precise molecular weight and other key identifiers are essential for accurate experimental design, analytical characterization, and stoichiometric calculations.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 252.27 g/mol | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |

| CAS Number | 144186-11-8 | [2][3] |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C | |

| Appearance | White to off-white solid/powder | [1] |

Section 2: Synthesis and Purification Protocol

The synthesis of this compound typically involves the protection of the amino group of a precursor, such as methyl 6-aminonicotinate. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc protecting group onto an amine.[4] This reaction is generally performed under basic conditions and is known for its high yield and clean conversion.[5]

Detailed Experimental Protocol: Boc Protection of Methyl 6-Aminonicotinate

This protocol describes a robust method for synthesizing the title compound, ensuring high purity and yield suitable for subsequent applications in drug discovery workflows.

Materials:

-

Methyl 6-aminonicotinate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

0.1 N aqueous Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 6-aminonicotinate in dry THF.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0 to 1.2 equivalents) to the solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add saturated aqueous NaHCO₃ solution to the mixture. Extract the aqueous layer with an organic solvent like tert-butyl methyl ether or ethyl acetate (3x).[5]

-

Washing: Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3x) and saturated aqueous NaHCO₃ solution (1x).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

This self-validating protocol includes acidic and basic washes to remove unreacted starting materials and byproducts, while the final chromatographic purification ensures high purity of the final compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Section 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This multi-faceted approach provides the necessary validation for its use in sensitive downstream applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm in ¹H NMR) and the aromatic protons of the pyridine ring are key identifiers.[6]

-

Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is used to confirm the molecular weight of the compound.[6] The expected [M+H]⁺ ion would be observed at m/z 253.27.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl (C=O) stretching vibrations of the ester and the carbamate (Boc group).[6]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values for the molecular formula C₁₂H₁₆N₂O₄ to confirm purity.[6]

Section 4: Applications in Research and Drug Development

This compound serves as a vital intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The 6-aminonicotinamide core is a recognized scaffold in medicinal chemistry.[7]

Key Application Areas:

-

Histone Deacetylase (HDAC) Inhibitors: The 6-aminonicotinamide structure is a key component in the design of potent and selective HDAC inhibitors, which are being investigated for cancer therapy.[7] The Boc-protected intermediate allows for the systematic modification of the nicotinamide core to explore structure-activity relationships (SAR).

-

Kinase Inhibitors: N-alkylated aminopyridines are common moieties in biologically active molecules, including various kinase inhibitors.[8] This compound provides a versatile starting point for synthesizing libraries of such compounds.

-

Agrochemicals: Nicotine analogs are an important class of insecticides. This compound can be used as a precursor in the synthesis of novel nicotine analogs for crop protection research.[9]

Logical Role in Drug Discovery

Caption: Role as an intermediate in a typical drug discovery cascade.

References

-

Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]

-

NIH National Center for Biotechnology Information. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

-

Course Hero. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

-

PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

-

National Institute of Standards and Technology. Methyl nicotinate. [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

IJCPS. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]

-

Human Metabolome Database. Showing metabocard for Methyl nicotinate (HMDB0029806). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. METHYL 6-[(TERT-BUTOXYCARBONYL)AMINO]NICOTINATE | 144186-11-8 [m.chemicalbook.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ijcr.info [ijcr.info]

- 7. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate. The information presented herein is curated to provide both foundational knowledge and field-proven insights into the utility of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound, a derivative of nicotinic acid, is a key building block in modern organic and medicinal chemistry.[1] Its structure is strategically designed for synthetic utility: the pyridine ring offers a scaffold common to many bioactive molecules, the methyl ester provides a readily modifiable handle for further chemical elaboration, and the tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily removable shield for the amine functionality. This combination allows for selective and controlled reactions, making it an invaluable intermediate in multi-step syntheses of complex pharmaceutical agents and other high-value chemical entities.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, purification methods, and analytical characterization.

Core Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations, reaction setup, and safety considerations.

| Property | Value | Source |

| CAS Number | 144186-11-8 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][3] |

| Molecular Weight | 252.27 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [1][4] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical substance. The expected spectral characteristics for this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is critical for verifying the presence of key functional groups. The spectrum would characteristically show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm), and the methyl ester protons would present as a singlet around 3.9 ppm.

-

¹³C NMR provides confirmation of the carbon framework, with distinct signals for the carbonyl carbons of the ester and the Boc group, the quaternary carbon of the tert-butyl group, and the aromatic carbons of the pyridine ring.

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight. In electrospray ionization (ESI-MS), the compound would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 253.28.

Synthesis and Purification

The synthesis of this compound typically starts from the commercially available Methyl 6-aminonicotinate. The key transformation is the protection of the primary amine with a Boc group.

Synthetic Workflow Overview

The general workflow involves the reaction of the starting amine with a Boc-anhydride source in the presence of a suitable base. This straightforward procedure is highly efficient and scalable.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: To a solution of Methyl 6-aminonicotinate (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add triethylamine (1.2 eq).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The Boc-protected amine is stable under a wide range of conditions but can be selectively deprotected under acidic conditions. The methyl ester can undergo hydrolysis or amidation, and the pyridine ring itself can be subject to various transformations.

Key Reactions

Boc Deprotection: The most common reaction is the removal of the Boc group to liberate the free amine. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent like dioxane or methanol. This unmasking is a crucial step in building more complex molecules.

Ester Hydrolysis: The methyl ester can be saponified using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.

Cross-Coupling Reactions: While the pyridine ring is electron-deficient, it can be functionalized further. After converting the ester to other functional groups or by introducing a leaving group onto the ring, it can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

Applications in Drug Discovery

This molecule is a valuable intermediate in the synthesis of a wide range of therapeutic agents. Nicotinic acid derivatives are known to be crucial in creating agents targeting neurological disorders.[1] The ability to selectively deprotect the amine allows for its use as a scaffold, where diverse substituents can be introduced at the 6-position of the pyridine ring, enabling the generation of libraries of compounds for screening and lead optimization in drug discovery programs.

Safety, Handling, and Storage

As with any chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[5]

-

First Aid: In case of skin contact, wash off immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth and seek immediate medical attention.[7]

-

Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[1][4] The compound is stable under recommended storage conditions.[5]

Conclusion

This compound is a well-established and highly versatile building block in organic synthesis. Its unique combination of a modifiable ester, a stable yet readily cleavable protected amine, and a pharmaceutically relevant pyridine core makes it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Available from: [Link]

-

Penta chemicals. Sodium nitroprusside dihydrate Safety Data Sheet. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate. Available from: [Link]

-

T3DB. Material Safety Data Sheet Sodium nitroprusside, ACS. Available from: [Link]

-

Shenzhen Zinwi Bio-Tech Co Ltd. Synthesis method of 6-methyl nicotine. Eureka | Patsnap. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium nitroprusside dihydrate. Available from: [Link]

-

Premier Group. Methyl -6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Available from: [Link]

- Unknown Source. Manufacturing process of methyl-6-methyinicotinate.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764194, this compound. Available from: [Link]

-

Wikipedia. Methyl nicotinate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H16N2O4 | CID 2764194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 384831-57-6|Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate|BLD Pharm [bldpharm.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key building block in pharmaceutical and medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic routes, including step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. Furthermore, this document includes detailed characterization data, troubleshooting guidance for common synthetic challenges, and essential safety information for the handling of all reagents. The aim is to equip scientists with the necessary knowledge to efficiently and safely synthesize this important molecule.

Introduction

This compound is a valuable bifunctional molecule incorporating a protected amine and a methyl ester on a pyridine scaffold. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.[1] The methyl nicotinate moiety serves as a versatile handle for further chemical transformations, such as amide bond formation or reduction. Consequently, this compound is a crucial intermediate in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs).[2]

This guide will explore the two most common and logical synthetic strategies for the preparation of this compound, providing the user with the necessary information to make an informed decision on the most suitable pathway for their specific research and development needs.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and considerations.

Pathway A initiates with the readily available 6-aminonicotinic acid. The synthesis proceeds through the protection of the amino group with a Boc group, followed by the esterification of the carboxylic acid to yield the final product.

Pathway B begins with methyl 6-aminonicotinate. In this route, the ester functionality is already in place, and the synthesis is completed by the Boc-protection of the amino group.

Figure 1: High-level overview of the two primary synthetic pathways to this compound.

A thorough analysis of each pathway, including detailed experimental procedures, is provided in the subsequent sections.

Pathway A: Boc Protection followed by Esterification

This pathway is often favored when 6-aminonicotinic acid is the more readily available or cost-effective starting material. The sequence of reactions involves first protecting the nucleophilic amino group to prevent side reactions during the subsequent esterification step.

Step 1: Synthesis of 6-((tert-butoxycarbonyl)amino)nicotinic acid

The protection of the amino group of 6-aminonicotinic acid is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate then collapses, eliminating tert-butoxide and carbon dioxide, to form the stable carbamate. The presence of a base, such as sodium hydroxide or triethylamine, is crucial to deprotonate the ammonium intermediate, driving the reaction to completion.

Figure 2: Simplified mechanism of Boc protection of an amine.

Experimental Protocol:

-

Materials:

-

6-Aminonicotinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 6-aminonicotinic acid in a mixture of 1,4-dioxane and water, add sodium hydroxide and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Acidify the aqueous residue to pH 3-4 with hydrochloric acid, which will precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-((tert-butoxycarbonyl)amino)nicotinic acid as a white solid.

-

| Reactant | Molar Eq. |

| 6-Aminonicotinic acid | 1.0 |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 |

| Sodium hydroxide | 2.0 - 2.2 |

Table 1: Typical molar equivalents for the Boc protection of 6-aminonicotinic acid.

Step 2: Esterification of 6-((tert-butoxycarbonyl)amino)nicotinic acid

The carboxylic acid of the Boc-protected intermediate can be esterified to the methyl ester using several methods. The Fischer-Speier esterification is a classic and widely used method.

Mechanism of Fischer-Speier Esterification:

This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol (methanol in this case) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Figure 3: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol:

-

Materials:

-

6-((tert-butoxycarbonyl)amino)nicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure (using Sulfuric Acid):

-

Suspend 6-((tert-butoxycarbonyl)amino)nicotinic acid in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

-

Alternative Procedure (using Thionyl Chloride):

-

To a solution of 6-((tert-butoxycarbonyl)amino)nicotinic acid in methanol at 0 °C, add thionyl chloride dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

| Reactant | Molar Eq. (H₂SO₄ method) | Molar Eq. (SOCl₂ method) |

| 6-((tert-butoxycarbonyl)amino)nicotinic acid | 1.0 | 1.0 |

| Methanol | Large excess (solvent) | Large excess (solvent) |

| Concentrated H₂SO₄ | Catalytic (e.g., 0.1-0.2) | - |

| Thionyl chloride | - | 1.1 - 1.5 |

Table 2: Typical molar equivalents for the esterification of 6-((tert-butoxycarbonyl)amino)nicotinic acid.

Pathway B: Esterification followed by Boc Protection

This pathway is advantageous if methyl 6-aminonicotinate is the more accessible starting material. The synthesis is more direct as it involves a single protection step.

Synthesis of this compound from Methyl 6-aminonicotinate

The Boc protection of methyl 6-aminonicotinate follows the same mechanistic principles as the protection of 6-aminonicotinic acid.

Experimental Protocol:

-

Materials:

-

Methyl 6-aminonicotinate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve methyl 6-aminonicotinate in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature overnight, monitoring its progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

| Reactant | Molar Eq. |

| Methyl 6-aminonicotinate | 1.0 |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 |

| Triethylamine | 1.1 - 1.5 |

| DMAP (if used) | 0.05 - 0.1 |

Table 3: Typical molar equivalents for the Boc protection of methyl 6-aminonicotinate.

Comparative Analysis of Pathways

| Factor | Pathway A | Pathway B |

| Starting Material | 6-Aminonicotinic acid | Methyl 6-aminonicotinate |

| Number of Steps | Two | One |

| Overall Yield | Generally good, but dependent on both steps. | Typically high for the single step. |

| Atom Economy | Lower due to the two-step process. | Higher due to the single-step process. |

| Considerations | Requires handling of strong acids for esterification. The intermediate, Boc-protected acid, may require isolation and purification. | The starting material, methyl 6-aminonicotinate, may be less readily available or more expensive than 6-aminonicotinic acid. |

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₂H₁₆N₂O₄

-

Molecular Weight: 252.27 g/mol [3]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.8 (s, 1H), ~8.2 (d, 1H), ~8.0 (d, 1H), ~7.5 (br s, 1H, NH), ~3.9 (s, 3H), ~1.5 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~166.0, ~152.0, ~150.0, ~148.0, ~138.0, ~115.0, ~110.0, ~81.0, ~52.0, ~28.0.

-

Mass Spectrometry (ESI+): m/z = 253.1 [M+H]⁺, 275.1 [M+Na]⁺.

(Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.)

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Boc Protection | Insufficient base. | Increase the amount of base (e.g., triethylamine). |

| Steric hindrance or low nucleophilicity of the amine. | Use a more powerful acylation catalyst like DMAP. Consider longer reaction times or gentle heating. | |

| Incomplete Esterification | Presence of water. | Use anhydrous solvents and reagents. A Dean-Stark trap can be used to remove water azeotropically. |

| Equilibrium not shifted towards products. | Use a large excess of methanol.[4] | |

| Low Yields | Loss of product during work-up or purification. | Optimize extraction and chromatography conditions. |

| Side Reactions | Dimerization of the starting amino acid during esterification. | Ensure complete Boc protection before proceeding with esterification (Pathway A). |

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid, causes skin and serious eye irritation, and is fatal if inhaled.[5][6] Handle with extreme care in a well-ventilated area and avoid creating dust. Keep away from heat and ignition sources.

-

Thionyl chloride (SOCl₂): Harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[7] Reacts violently with water. Handle with extreme caution in a fume hood.

-

Concentrated Sulfuric Acid (H₂SO₄): Causes severe skin burns and eye damage. Handle with care and add slowly to other liquids to avoid splashing.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7][8]

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic pathways. The choice between protecting the amino group first and then esterifying the carboxylic acid (Pathway A), or starting with the methyl ester and then protecting the amino group (Pathway B), will depend on the availability and cost of the starting materials, as well as the specific requirements of the overall synthetic strategy. Both routes are robust and can provide the desired product in good yield. By understanding the underlying mechanisms, following the detailed protocols, and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.

References

- TCI Chemicals. (2025, June 25).

- Cayman Chemical. (n.d.).

- Merck Millipore. (2025, December 10).

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Acros Organics. (2014, June 26).

- Sigma-Aldrich. (2023, December 5).

- Georganics. (2023, December 28).

- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.

- Siyaram, S. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Reddit. (2014, August 15).

- Royal Society of Chemistry. (n.d.).

- Benchchem. (2025).

- Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzou, G., & Meienhofer, J. (1977). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 42(8), 1286-1290.

- Santa Cruz Biotechnology. (n.d.). Methyl 6-[(tert-butoxycarbonyl)

- Benchchem. (2025).

- Patsnap. (n.d.). Synthesis method of 6-methyl nicotine - Eureka.

- ResearchGate. (2008). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.

- Benchchem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.

- TCI Chemicals. (n.d.). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions.

- PrepChem.com. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).

- Google Patents. (1989).

- Google Patents. (2020).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Journal of Nuclear Medicine. (n.d.).

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- Google Patents. (1961).

- Alfa Chemistry. (n.d.). CAS 231958-14-8 6-[(tert-Butoxycarbonyl)amino]nicotinic acid.

- ResearchGate. (n.d.).

- Tokyo Chemical Industry. (n.d.).

- Benchchem. (2025).

- Organic Syntheses. (n.d.).

- Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

Introduction

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, with the CAS Number 144186-11-8, is a pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a nicotinate core, a methyl ester, and a Boc-protected amine, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, designed for researchers, scientists, and professionals in the field of drug development. The strategic placement of the protected amine and the ester functional groups allows for selective chemical modifications, rendering it a versatile intermediate in the construction of novel therapeutic agents.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 144186-11-8 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate |

| Appearance | Expected to be a white to off-white solid |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial esterification of 6-aminonicotinic acid to form the key intermediate, Methyl 6-aminonicotinate, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of Methyl 6-aminonicotinate

The initial step involves the Fischer esterification of 6-aminonicotinic acid. This acid-catalyzed reaction with methanol is a well-established and efficient method for producing the corresponding methyl ester.

Experimental Protocol:

-

To a solution of 6-aminonicotinic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.

Step 2: Boc Protection of Methyl 6-aminonicotinate

The second step involves the protection of the amino group of Methyl 6-aminonicotinate using di-tert-butyl dicarbonate (Boc₂O). This is a standard and highly effective method for introducing the Boc protecting group onto an amine.

Experimental Protocol:

-

Dissolve Methyl 6-aminonicotinate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and a base, such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Causality Behind Experimental Choices:

-

Fischer Esterification: This method is chosen for its simplicity and the use of readily available and inexpensive reagents. The strong acid catalyst is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. The use of a base like triethylamine is crucial to deprotonate the amine, increasing its nucleophilicity for the attack on the Boc anhydride.

Visualizing the Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Predicted Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.5 (br s, 1H, NH), ~3.9 (s, 3H, OCH₃), ~1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~166 (C=O, ester), ~153 (C=O, carbamate), ~155 (Ar-C), ~148 (Ar-C), ~138 (Ar-C), ~123 (Ar-C), ~115 (Ar-C), ~81 (C(CH₃)₃), ~52 (OCH₃), ~28 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1600, ~1480 (C=C stretch, aromatic), ~1250, ~1160 (C-O stretch) |

| Mass Spec. (ESI+) | m/z: 253.1 [M+H]⁺, 275.1 [M+Na]⁺ |

Note: The predicted NMR chemical shifts are estimates based on standard values for similar functional groups and may vary slightly from experimental results.

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives have a long history in medicinal chemistry. The structure of this compound makes it a versatile intermediate for the synthesis of a variety of biologically active molecules. The presence of the Boc-protected amine allows for further modifications at this position after deprotection, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations. This dual functionality makes it a valuable scaffold for creating libraries of compounds for screening in drug discovery programs. For instance, related nicotinic acid derivatives have been explored as intermediates in the synthesis of compounds targeting neurological disorders.[2]

Conclusion

This technical guide has detailed the synthesis, characterization, and potential applications of this compound. The two-step synthetic route presented is robust and utilizes standard organic chemistry transformations. The provided characterization data, although predictive, offers a solid baseline for researchers to confirm the identity of the synthesized compound. As a versatile building block, this compound holds promise for the development of novel therapeutics, and this guide serves as a valuable resource for scientists working in this exciting area of research.

References

Sources

A Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key building block in modern medicinal chemistry. We will explore its chemical identity, a detailed synthesis protocol, its physicochemical properties, and its strategic application in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a pyridine derivative incorporating a Boc-protected amine and a methyl ester. This strategic combination of functional groups makes it a versatile intermediate in multi-step organic synthesis.

IUPAC Name: methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate

Common Name: this compound

| Property | Value | Source(s) |

| CAS Number | 144186-11-8 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents | General knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 6-aminonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Part A: Synthesis of Methyl 6-aminonicotinate

This procedure is adapted from the known esterification of nicotinic acid derivatives.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-aminonicotinic acid in methanol.

-

Acidification: Carefully add aqueous hydrogen chloride to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of 7-8. Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.

Part B: Boc Protection of Methyl 6-aminonicotinate

This is a standard procedure for the N-Boc protection of amines.

-

Reaction Setup: Dissolve Methyl 6-aminonicotinate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

-

Addition of Reagents: Add a base, such as triethylamine, to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction: Stir the mixture at room temperature for several hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data (Expected)

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl ester protons, and the tert-butyl protons of the Boc group. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carbonyl carbons of the ester and the carbamate, the methyl carbon of the ester, and the quaternary and methyl carbons of the Boc group. |

| IR (Infrared) | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the ester and carbamate, and C-N and C-O stretches. |

| MS (Mass Spec.) | A molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ), along with characteristic fragmentation patterns. |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively deprotect the amine or hydrolyze the ester, allowing for further chemical modifications.

Role as a Versatile Building Block

The Boc-protected amine at the 6-position and the methyl ester at the 3-position of the pyridine ring provide two orthogonal handles for synthetic elaboration. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs.

Sources

An In-depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key heterocyclic intermediate, holds significant value in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine core functionalized with a protected amine and a methyl ester, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its handling and storage. By consolidating this critical information, we aim to empower researchers to leverage the full potential of this important synthetic precursor.

Physicochemical Properties

This compound (CAS Number: 144186-11-8) is a white to off-white solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding for its application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |

| Molecular Weight | 252.27 g/mol | [2] |

| Melting Point | 166-170 °C | [1] |

| Boiling Point | 320.9 ± 27.0 °C (at 760 mmHg, Predicted) | |

| Appearance | Solid | [1] |

| CAS Number | 144186-11-8 | [2] |

Solubility Profile:

Synthesis and Purification

The synthesis of this compound is a critical process for its utilization as a building block. While a specific, detailed experimental protocol for its direct synthesis is not widely published, a common and logical synthetic route involves the esterification of the corresponding carboxylic acid, 6-((tert-butoxycarbonyl)amino)nicotinic acid.

Conceptual Synthetic Pathway

The following diagram illustrates a plausible and widely utilized method for the synthesis of methyl esters from carboxylic acids, which is the Fischer esterification.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification (Adapted from similar syntheses)

This protocol is adapted from established procedures for the esterification of similar nicotinic acid derivatives.[4]

Materials:

-

6-((tert-butoxycarbonyl)amino)nicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-((tert-butoxycarbonyl)amino)nicotinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching and Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the product.

-

Washing: Combine the organic layers and wash with brine to remove any remaining inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methyl ester, and the tert-butyl group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl ester protons will present as a singlet at approximately δ 3.9 ppm, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet around δ 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Key signals would include those for the carbonyl carbons of the ester and the carbamate groups (typically in the range of δ 150-170 ppm), the aromatic carbons of the pyridine ring, the quaternary carbon of the tert-butyl group (around δ 80 ppm), the methyl carbon of the ester, and the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (carbamate) | 3400 - 3200 |

| C-H Stretch (aromatic & aliphatic) | 3100 - 2850 |

| C=O Stretch (ester) | ~1725 |

| C=O Stretch (carbamate) | ~1700 |

| C=C & C=N Stretch (aromatic ring) | 1600 - 1450 |

| C-O Stretch (ester & carbamate) | 1300 - 1100 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton (253.28).

Handling, Storage, and Safety

Handling:

-

It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry place.

-

Protect from moisture and direct sunlight.

Safety:

-

While specific toxicity data for this compound is not extensively documented, it should be handled with the care accorded to all laboratory chemicals.

-

Avoid inhalation of dust and ingestion. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound serves as a valuable and versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide has provided a detailed overview of its physical properties, a practical approach to its synthesis and purification, and an outline of its key spectroscopic features. By understanding these fundamental characteristics, researchers can effectively incorporate this compound into their synthetic strategies, paving the way for the discovery and development of new and innovative molecules.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2764194, this compound. [Link]

-

PrepChem. Synthesis of methyl 6-methylnicotinate. [Link]

Sources

Technical Guide to the Safe Handling of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Profile

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure incorporates a Boc-protected amine on a pyridine ring, a common scaffold in medicinal chemistry. Understanding its properties is the first step toward safe handling.

The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids. This reactivity profile dictates its handling and storage requirements, particularly the need to avoid contact with strong oxidizing agents and acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 144186-11-8 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 166-170 °C | |

| Boiling Point | 320.9 ± 27.0 °C (Predicted) |

Hazard Identification and Classification

While specific toxicological data for this compound is not available, information from closely related analogs suggests that it should be handled as a hazardous substance. A supplier of this compound has indicated it is harmful if swallowed and is a skin and eye irritant. The Globally Harmonized System (GHS) classifications are inferred from these hazards.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

It is crucial for researchers to treat this compound with the potential for these hazards until more specific data becomes available.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to ensure personnel safety. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All handling of this compound powder or solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with this chemical.[4]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations where splashing is a significant risk.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4] Gloves must be inspected before use and changed immediately if contaminated.

-

Lab Coat: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary.[6]

-

-

Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Caption: Required PPE for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling

-

Avoid creating dust when handling the solid material.

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

-

Ensure all containers are clearly and accurately labeled.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Segregate from incompatible materials such as strong acids and strong oxidizing agents.[2][9] The Boc protecting group can be cleaved by strong acids.[10]

-

Store away from heat and sources of ignition.[9]

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Skin Contact: Remove all contaminated clothing.[12] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.[13]

-

Caption: Decision workflow for spill response.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[14]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[14]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[14]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[15]

-

Collect waste in a clearly labeled, sealed container.[16]

-

Do not dispose of this chemical down the drain or in regular trash.[15]

-

Contact your institution's environmental health and safety department for specific disposal procedures.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. While a specific SDS is not widely available, the information on similar compounds strongly suggests that it should be treated as a skin and eye irritant and as harmful if swallowed. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

-

Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

-

Wikipedia. (2023, December 1). GHS hazard statements. Retrieved from [Link]

- Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl 6-methylnicotinate.

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

-

NIST Global. (n.d.). Safe Chemical Storage: 7 Pro Tips You Need. Retrieved from [Link]

-

Durable Safety Signs. (2024, August 23). Best Practices for a Safe Chemical Storage Area. Retrieved from [Link]

-

Brady Canada. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

-

Justrite. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]

-

Binghamton University Environmental Health and Safety. (n.d.). Hazardous Chemical Spill Cleanup. Retrieved from [Link]

-

Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

-

Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

-

Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies. Retrieved from [Link]

-

UC San Diego Environmental Health & Safety. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

Cal Poly. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals. Retrieved from [Link]

-

Servicetec. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

-

GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Laboratory Requirements for Chemical Standard Operating Procedures. Retrieved from [Link]

-

Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

-

University of Alberta. (n.d.). Chemical First Aid – EAS Safety Information Site. Retrieved from [Link]

-